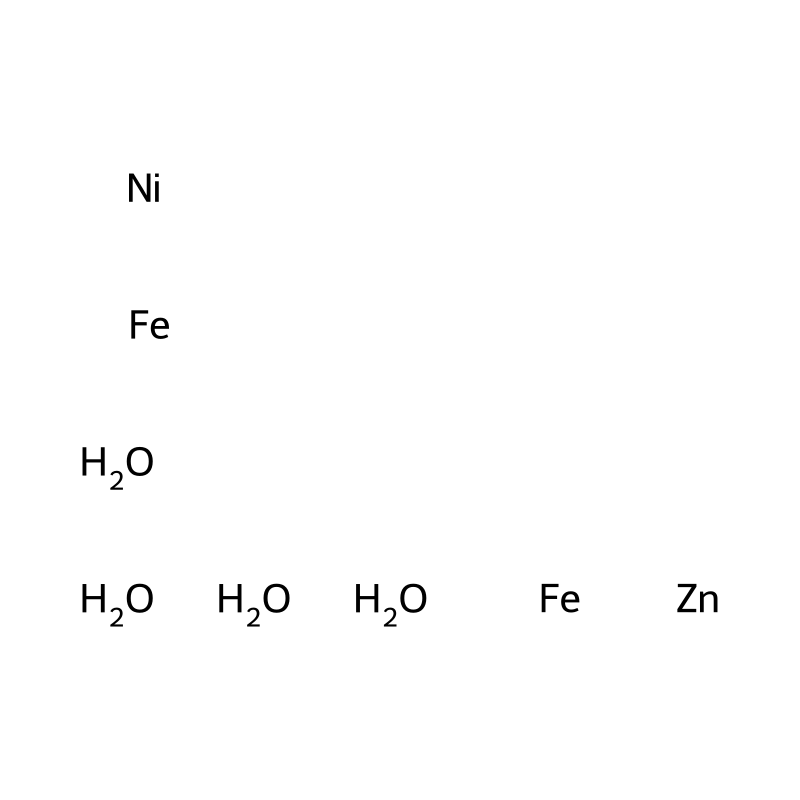NICKEL ZINC IRON OXIDE NANOPOWDER 99+per cent

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solid Oxide Fuel Cells (SOFC)
Scientific Field: Energy Production
Summary of Application: Nickel Zinc Iron Oxide Nanopowder is used in the preparation of nickel cermet, which serves as the anode layer of SOFC.
Methods of Application: The nanopowder is mixed with a ceramic material to form a cermet, which is then used as the anode layer in the fuel cell.
Results or Outcomes: The use of this nanopowder in SOFCs can enhance the efficiency of energy production.
Lithium Ion Micro Batteries
Scientific Field: Energy Storage
Summary of Application: The nanopowder is used as a cathode in lithium ion micro batteries.
Methods of Application: The nanopowder is applied to the cathode during the manufacturing process of the battery.
Results or Outcomes: This can improve the energy storage capacity of the battery.
Electrochromic Coatings
Scientific Field: Material Science
Summary of Application: The nanopowder is used in electrochromic coatings, which can change color when a voltage is applied.
Methods of Application: The nanopowder is mixed with a suitable binder and applied as a coating.
Results or Outcomes: This can result in coatings that can change color on demand, which has applications in smart windows and displays.
Nanofiber and Nanowire Applications
Scientific Field: Nanotechnology
Summary of Application: The nanopowder is used in the production of nanofibers and nanowires.
Methods of Application: The nanopowder is used as a precursor material in the production process.
Results or Outcomes: This can result in nanofibers and nanowires with enhanced properties, such as increased strength and conductivity.
Catalyst Applications
Scientific Field: Chemistry
Summary of Application: The nanopowder is used as a catalyst in various chemical reactions.
Methods of Application: The nanopowder is added to the reaction mixture to speed up the reaction.
Results or Outcomes: This can result in faster and more efficient chemical reactions.
Water Decontamination
Scientific Field: Environmental Science
Summary of Application: Zinc oxide and iron oxides nanomaterials, including Nickel Zinc Iron Oxide Nanopowder, have been studied as water decontaminating agents.
Methods of Application: These nanomaterials can be used in adsorption and photocatalysis processes to remove contaminants from water.
Results or Outcomes: This can result in cleaner water, free from contaminants like heavy metals and pesticides.
Plastics and Textiles
Summary of Application: The nanopowder can be incorporated into plastics and textiles to enhance their properties.
Methods of Application: The nanopowder is mixed with the plastic or textile material during the manufacturing process.
Results or Outcomes: This can result in materials with improved strength, durability, and other desirable properties.
Alloys
Scientific Field: Metallurgy
Summary of Application: The nanopowder can be used in the production of alloys.
Methods of Application: The nanopowder is mixed with other metals in a molten state to form an alloy.
Results or Outcomes: This can result in alloys with enhanced properties, such as increased strength and resistance to corrosion.
Microwave Communication and Radar Systems
Scientific Field: Telecommunications
Summary of Application: Radio frequency (RF) nanocomposites with tailored magneto-dielectric properties are promising for advanced applications in microwave communication and radar systems.
Methods of Application: The nanopowder is used in the production of RF nanocomposites.
Results or Outcomes: Smaller physical size, wider operating bandwidth, and higher power efficiency are desired characteristics.
Gas Sensors
Scientific Field: Sensor Technology
Summary of Application: Potential applications of ZnFe2O4 are gas sensors.
Methods of Application: The nanopowder is used in the fabrication of gas sensors.
Results or Outcomes: This can result in sensors with improved sensitivity and selectivity.
MRI Contrast Agents
Scientific Field: Biomedicine
Summary of Application: ZnFe2O4 nanoparticles, including Nickel Zinc Iron Oxide Nanopowder, have been studied as MRI contrast agents.
Methods of Application: These nanoparticles can be used to enhance the contrast in MRI scans.
Results or Outcomes: This can result in clearer and more detailed images, improving the accuracy of diagnoses.
Nickel Zinc Iron Oxide (NZIO), also known as Nickel Zinc Ferrite, is a mixed metal oxide with the chemical formula NiZnFe₂O₄. It is a ceramic material typically synthesized in laboratories for research purposes []. NZIO nanoparticles are of particular interest due to their unique properties arising from their small size and large surface area [].
Molecular Structure Analysis
NZIO adopts a cubic spinel structure, where the metal cations (Ni²⁺, Zn²⁺, Fe³⁺) occupy two distinct crystallographic sites: tetrahedral and octahedral []. This specific arrangement of cations influences the magnetic properties of the material [].
Chemical Reactions Analysis
Synthesis: There are various methods for synthesizing NZIO nanoparticles, including co-precipitation, sol-gel processing, and hydrothermal synthesis [, ]. A common method involves co-precipitation of metal nitrates with a base like sodium hydroxide, followed by heat treatment [].
Balanced equation for co-precipitation synthesis:
Ni(NO₃)₂ + Zn(NO₃)₂ + 2Fe(NO₃)₃ + 6NaOH → NiZnFe₂O₄↓ + 10NaNO₃ + 3H₂O []
Decomposition: NZIO is a stable compound at high temperatures. However, under extreme conditions, it can decompose into its constituent metal oxides [].
NiZnFe₂O₄ → NiO + ZnO + Fe₂O₃
Physical And Chemical Properties Analysis
The unique properties of NZIO nanoparticles make them attractive for various applications in scientific research. Here are some examples:
- Magnetic Properties: NZIO exhibits ferrimagnetic behavior, making it a potential candidate for magnetic data storage and magnetic resonance imaging contrast agents [].
- Catalysis: NZIO nanoparticles can act as catalysts for various chemical reactions, such as the degradation of pollutants or the conversion of organic compounds.
- Gas Sensing: NZIO's electrical conductivity can change upon exposure to certain gases, making it a potential material for gas sensors.







